molecular formula C20H13FN2OS B2618836 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide CAS No. 313962-57-1

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide

Cat. No.: B2618836
CAS No.: 313962-57-1
M. Wt: 348.4
InChI Key: LBLLWWXUDAPIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a heterocyclic organic compound featuring a benzothiazole core linked to a phenyl ring substituted with a 3-fluorobenzamide group.

The synthesis typically involves benzoylation of 2-aminobenzothiazole derivatives with substituted benzoyl chlorides under controlled conditions . For instance, analogous compounds like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide are synthesized via this method, yielding materials with nonlinear optical (NLO) properties due to their extended π-conjugation and charge-transfer characteristics . The compound’s structural rigidity and fluorine substitution make it a candidate for applications in materials science and medicinal chemistry, particularly in enzyme inhibition or ligand-receptor interactions .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLLWWXUDAPIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorobenzoic acid with 3-(1,3-benzothiazol-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. These methods may utilize various catalysts and reaction conditions to optimize yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide, highlighting differences in substituents, molecular properties, and functional roles:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound (Target Compound) C₂₀H₁₃FN₂OS 3-fluorobenzamide; benzothiazolyl at phenyl para-position NLO activity; potential enzyme inhibition; synthesized via benzoylation (46–55% yields)
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide C₂₀H₁₃BrN₂OS 2-bromobenzamide Enhanced electronic polarizability; possible use in optoelectronics
3-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide C₂₁H₁₅FN₂OS 6-methyl benzothiazole; 3-fluorobenzamide Increased steric bulk; improved thermal stability for crystal engineering
N-(6-Chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide C₁₄H₈ClFN₂OS 6-chloro benzothiazole; 3-fluorobenzamide Higher lipophilicity; potential antimicrobial or pesticidal activity
3-Fluoro-N-[4-(tert-butyl-1,3-thiazol-2-yl)benzamide (TTFB) C₁₅H₁₆FN₃OS tert-butyl thiazole; 3-fluorobenzamide Known pesticidal agent; structural simplicity for formulation
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide C₁₆H₁₁F₂N₂OS Ethyl and fluorine substituents on benzothiazole; imine linkage Tautomeric flexibility; potential as a photosensitizer or catalyst

Key Observations :

Substituent Effects on Electronic Properties :

  • Fluorine at the 3-position (target compound) enhances dipole moments compared to 2-fluoro analogs (e.g., N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide), improving NLO responses .
  • Bromine substitution (e.g., 2-bromo analog) increases molecular polarizability but may reduce solubility due to higher molecular weight .

Biological Activity :

  • Chloro-substituted derivatives (e.g., N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide) exhibit increased lipophilicity, enhancing membrane permeability for antimicrobial applications .
  • The tert-butyl group in TTFB improves stability in hydrophobic environments, making it suitable for pesticidal formulations .

Synthetic Yields and Feasibility :

  • The target compound and its analogs are synthesized via benzoylation with moderate yields (46–55%). Lower yields in some cases (e.g., 46% in ) may arise from steric hindrance or purification challenges .

Structural Modifications for NLO Applications :

  • Methyl or tert-butyl groups on the benzothiazole ring (e.g., 6-methyl or 4-tert-butyl derivatives) alter crystal packing and thermal stability, critical for device integration .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a compound belonging to the benzothiazole derivative class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C20H13FN2OS
  • Molecular Weight : 348.39 g/mol
  • CAS Number : Not specified in the search results.

Structural Representation

The compound's structure includes a benzothiazole moiety fused with a phenyl ring and a fluorobenzamide group, contributing to its unique biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H13FN2OS
Molecular Weight348.39 g/mol
CAS NumberNot specified

This compound exhibits its biological activity primarily through interaction with specific molecular targets involved in cell proliferation and survival.

  • Antimicrobial Activity : The compound has shown potential against Mycobacterium tuberculosis by inhibiting the enzyme DprE1, which is crucial for bacterial survival.
  • Anticancer Activity : In vitro studies have demonstrated that benzothiazole derivatives can induce cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been tested against lung cancer cells (A549, HCC827, NCI-H358), showing significant antiproliferative activity .

Pharmacokinetics

Research on related benzothiazole compounds suggests that they possess favorable pharmacokinetic profiles, which may include good absorption rates and metabolic stability. These properties are essential for their therapeutic efficacy and safety in clinical applications.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisInhibition of growth
AnticancerA549 (lung cancer)IC50 = 6.26 μM (2D assay)
AnticancerHCC827 (lung cancer)IC50 = 6.48 μM (2D assay)
AnticancerNCI-H358 (lung cancer)IC50 = 20.46 μM (3D assay)

Study 1: Antitumor Activity Assessment

A study evaluated the antitumor efficacy of newly synthesized benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against human lung cancer cell lines using both 2D and 3D culture methods. The compounds showed higher efficacy in 2D assays compared to 3D formats, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Study 2: Antimicrobial Mechanism Exploration

Another research focused on the antimicrobial properties of benzothiazole derivatives against Mycobacterium tuberculosis. The study highlighted the importance of DprE1 inhibition as a mechanism through which these compounds exert their effects. This finding supports the potential development of these derivatives as therapeutic agents for tuberculosis treatment.

Q & A

Advanced Research Question

  • Analytical Ultracentrifugation (AUC) : Measures dimerization kinetics of BRAF mutants (e.g., R509H) at 42,000 rpm, using sedimentation velocity/equilibrium to assess inhibitor-induced dimer stability. Data analyzed via SEDFIT software .
  • Limited Proteolysis (LP) : Exposes BRAF structural changes by treating with trypsin in LP buffer; inhibitors like TAK632 stabilize αC-in conformations, reducing protease susceptibility .
  • ELISA-Based Kinase Assays : Quantify BRAFWT^{WT}/BRAFV600E^{V600E} inhibition using GST-MEK1 substrate and IC50_{50} determination .

How does this compound mitigate paradoxical MAPK pathway activation in BRAF-mutant cancers?

Advanced Research Question
Unlike first-generation inhibitors (e.g., vemurafenib), this compound induces αC-in/αC-in dimer configurations by stabilizing residues R509, W450, and D448. This prevents RAF dimer transactivation, a common resistance mechanism driven by RAS/RTK upregulation. Mutagenesis studies confirm that disrupting these residues abolishes dimer stabilization and restores paradoxical ERK activation .

What experimental strategies address contradictions in BRAF inhibitor efficacy data across cell lines?

Advanced Research Question

  • Context-Dependent Assays : Use isogenic cell lines (e.g., BRAFWT^{WT} vs. BRAFV600E^{V600E}) to isolate mutation-specific effects.
  • Resistance Profiling : Monitor ERK re-activation via phospho-ERK Western blotting after prolonged inhibitor exposure.
  • Co-Crystallography : Resolve BRAF-inhibitor complexes (e.g., PDB 1SU) to identify binding modes and steric clashes in dimer interfaces .

How are structure-activity relationships (SARs) optimized for benzothiazole-based BRAF inhibitors?

Advanced Research Question
Key SAR insights:

  • Benzothiazole Core : Essential for hydrophobic interactions with BRAF’s ATP-binding pocket.
  • Fluorine Substituents : Enhance membrane permeability and metabolic stability (e.g., 3-fluorobenzamide vs. non-fluorinated analogs).
  • Side Chain Modifications : Cyclopropanecarboxamide groups improve dimerization efficacy, while bulkier substituents reduce solubility .

What quality control measures ensure batch-to-batch consistency in preclinical studies?

Basic Research Question

  • Chromatographic Purity : Use preparative TLC (3% MeOH/CHCl3_3) and HPLC with UV detection (λ = 254 nm).
  • Thermogravimetric Analysis (TGA) : Confirms solvent residue levels (<0.1%).
  • Stability Testing : Store at -80°C in argon to prevent oxidation; monitor degradation via LC-MS over 6 months .

How do researchers model in vivo pharmacokinetics for this compound?

Advanced Research Question

  • Microsomal Stability Assays : Incubate with liver microsomes (human/mouse) to calculate t1/2t_{1/2} and CYP450 inhibition.
  • Plasma Protein Binding : Use equilibrium dialysis (e.g., 99% binding in murine plasma).
  • Xenograft Studies : Administer orally (10–50 mg/kg) in BRAFV600E^{V600E} melanoma models; measure tumor volume and phospho-ERK suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.